Elvucitabine-13C,15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

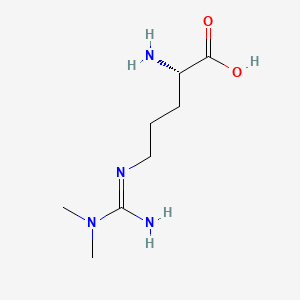

Elvucitabine-13C,15N2 is an antiviral drug that has been developed for the treatment of HIV-1 infection. It is a prodrug of elvucitabine, which is a novel nucleoside reverse transcriptase inhibitor (NRTI). Elvucitabine-13C,15N2 is a highly selective and potent inhibitor of HIV-1 reverse transcriptase (RT) and is the first in its class to show efficacy in clinical trials. Elvucitabine-13C,15N2 is currently undergoing clinical trials for the treatment of HIV-1 infection and is expected to be approved for use in the near future.

作用機序

Elvucitabine-13C,15N2 works by inhibiting the activity of HIV-1 reverse transcriptase (RT). RT is an enzyme that is responsible for the replication of HIV-1. Elvucitabine-13C,15N2 binds to the active site of RT and prevents it from carrying out its function. This prevents the replication of HIV-1 and leads to the death of the virus.

Biochemical and Physiological Effects

Elvucitabine-13C,15N2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that elvucitabine-13C,15N2 is able to inhibit the activity of HIV-1 reverse transcriptase (RT). It has also been shown to reduce the levels of HIV-1 reverse transcriptase in the cell and to reduce the levels of HIV-1 RNA in the cell. In vivo studies have shown that elvucitabine-13C,15N2 is able to reduce the levels of HIV-1 RNA in the blood and to reduce the levels of HIV-1 DNA in the blood.

実験室実験の利点と制限

The advantages of using elvucitabine-13C,15N2 in laboratory experiments include its high selectivity and potency against HIV-1 RT and its ability to reduce the levels of HIV-1 RNA and DNA in the cell. The main limitation of using elvucitabine-13C,15N2 in laboratory experiments is its relatively short half-life, which limits its use in long-term studies.

将来の方向性

For elvucitabine-13C,15N2 research include exploring its potential use in combination therapies, evaluating its efficacy in different patient populations, and investigating its potential for use in the treatment of other viral infections. Additionally, further research is needed to investigate the long-term safety and efficacy of elvucitabine-13C,15N2, as well as its potential for use in pediatric populations. Finally, further research is needed to investigate the potential for elvucitabine-13C,15N2 to be used in the treatment of drug-resistant HIV-1 strains.

合成法

Elvucitabine-13C,15N2 is synthesized using a three-step reaction process. The first step involves the reaction of elvucitabine with 13C-labeled carbon dioxide (CO2) to form 13C-labeled elvucitabine. The second step involves the reaction of 13C-labeled elvucitabine with 15N-labeled nitrogen gas (N2) to form elvucitabine-13C,15N2. The third step involves the purification of elvucitabine-13C,15N2 from the reaction mixture.

科学的研究の応用

Elvucitabine-13C,15N2 has been used in a variety of scientific research applications. It has been used to study the structure and function of HIV-1 reverse transcriptase (RT). It has also been used to investigate the mechanism of action of HIV-1 Elvucitabine-13C,15N2s, as well as to investigate the effects of elvucitabine-13C,15N2 on HIV-1 replication.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Elvucitabine-13C,15N2 involves the incorporation of two isotopes, 13C and 15N, into the structure of Elvucitabine. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Elvucitabine", "13C-labeled reagents", "15N-labeled reagents", "Solvents", "Catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the sugar moiety of Elvucitabine using a suitable protecting group.", "Step 2: Introduction of the 13C and 15N isotopes at specific positions in the molecule using labeled reagents and appropriate reaction conditions.", "Step 3: Deprotection of the hydroxyl group to regenerate the original Elvucitabine molecule.", "Step 4: Purification of the labeled Elvucitabine using chromatography or other suitable methods.", "Step 5: Characterization of the labeled Elvucitabine using spectroscopic and analytical techniques to confirm the incorporation of the isotopes." ] } | |

CAS番号 |

1217641-78-5 |

製品名 |

Elvucitabine-13C,15N2 |

分子式 |

C₈¹³CH₁₀FN¹⁵N₂O₃ |

分子量 |

230.17 |

同義語 |

4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)